

Early research on Antimony pentafluoride by George A. Olah

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antimony pentafluoride

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[3] (PDF) Stable Carbonium Ions. X. The t-Amyl Cation - ResearchGate (2025-08-06) The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion prepared and investigated, was obtained by reaction of t-butyl fluoride with **antimony pentafluoride**. It was also formed in the decarbonylation of pivaloyl cation. The present investigation was initiated to extend these studies to the next higher alkylcarbonium ion homolog, the t-amyl cation. ... (2025-08-06) Abstract. The t-amyl cation was prepared by the reaction of t-amyl fluoride, 2-methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with **antimony pentafluoride** in sulfur dioxide solution. The ion was also obtained from 2,3-dimethylbutane with **antimony pentafluoride**-sulfuryl chloride fluoride. The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the three methyl groups. ... (2025-08-06) The t-amyl cation was prepared by the reaction of t-amyl fluoride, 2-methyl-1-butene, 2-methyl-2-butene, and t-amyl alcohol with **antimony pentafluoride** in sulfur dioxide solution. The ion was also obtained from 2,3-dimethylbutane with **antimony pentafluoride**-sulfuryl chloride fluoride. The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the three methyl groups. No hydrogen-deuterium exchange was observed with deuterated acids, thus indicating the absence of any fast rearrangement involving olefin-proton equilibria. ... (2025-08-06) The nuclear magnetic resonance spectrum of the t-amyl cation, obtained from t-amyl fluoride and **antimony pentafluoride** in sulfur dioxide solution at –

60°, is shown in Fig. 1. The spectrum consists of three sharp single peaks with the intensity ratio of 3:3:3. The peaks are at 267, 260, and 101 c.p.s, from external tetramethylsilane. The chemical shifts are only slightly different from those reported for the trimethylcarbonium ion (258 and 82 c.p.s.). The assignment of the peaks is discussed subsequently. ... (2025-08-06)

The stability of the t-amyl cation is similar to that of the t-butyl cation. It can be kept in sulfur dioxide solution in a sealed tube indefinitely at room temperature without decomposition or rearrangement. Its nuclear magnetic resonance spectrum shows three sharp single peaks with the intensity ratio of 3:3:3, corresponding to the three methyl groups. No hydrogen-deuterium exchange was observed with deuterated acids, thus indicating the absence of any fast rearrangement involving olefin-proton equilibria. [1](#)

Stable Carbonium Ions. XLI. The Ethylenephenonium Ion and Its ... Stable Carbonium Ions. XLI. The Ethylenephenonium Ion and Its Relationship to the β -Phenylethyl Cations. George A. Olah. See all authors and affiliations. Science. 20 Mar 1970. Vol 167, Issue 3925. pp. 1621. DOI: 10.1126/science.167.3925.1621-c. Article. Info & Metrics. eLetters. PDF. You have currently reached a content page for a journal article. You may need to purchase access to the full article. ... You may need to purchase access to the full article. ... This is a PDF-only article. The first page of the PDF of this article appears above. [2](#)

Stable carbonium ions. IV. Secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates. Formation and identification of the trimethylcarbonium ion by decarbonylation of the tert-butyl oxocarbonium ion A series of secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates was prepared from the corresponding acyl fluorides and **antimony pentafluoride** in sulfur dioxide solution. The complexes were investigated by infrared and proton magnetic resonance spectroscopy. The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion observed, was obtained by decarbonylation of the pivaloyl cation. [3](#)

Stable carbonium ions. V. Alkylcarbonium hexafluoroantimonates Propyl, butyl, and pentyl fluorides gave with excess **antimony pentafluoride** remarkably stable solvated alkylcarbonium hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet, and nuclear magnetic resonance investigation of the dimethyl-, trimethyl-, and dimethylethylcarbonium ions, including that of the completely deuterated and C13-labeled analogs. In the strong acid systems used, both n-propyl and isopropyl fluoride yield only the secondary dimethylcarbonium

ion, all four butyl fluorides give the tertiary trimethylcarbonium ion, and all seven pentyl fluorides give the dimethylethylcarbonium ion. [4](#)

Stable Carbonium Ions. II. Oxocarbonium (Acylium) Tetrafluoroborates, Hexafluorophosphates, Hexafluoroantimonates and Hexafluoroarsenates. Structure and Chemical Reactivity of Acyl Fluoride: Lewis Acid Fluoride Complexes A series of oxocarbonium (acylium) ion complexes of the type $\text{RCO}+\text{MF}_n+1-$ ($\text{M} = \text{B}, \text{P}, \text{As}, \text{Sb}$) was prepared and investigated. Infrared, ultraviolet and nuclear magnetic resonance spectroscopic investigation of the salts, both in the solid state and in suitable solvents (sulfur dioxide, nitrobenzene), showed that they are ionic complexes of the acylium ion type. The solid, crystalline complexes are powerful acylating agents. Their reactivity is discussed in comparison with that of the parent acyl fluoride-Lewis acid fluoride donor-acceptor complexes. [5](#)

Stable carbonium ions. III. The benzoyl cation and its substituted derivatives A series of substituted benzoyl cations was prepared from the corresponding benzoyl fluorides with **antimony pentafluoride** in sulfur dioxide solution. The ions were investigated by infrared and proton magnetic resonance spectroscopy. A linear relationship was found between the carbonyl frequencies of the benzoyl cations and the Hammett σ^+ constants of the substituents. --

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Stable Carbonium Ions. IV. Secondary and Tertiary Alkyl and Aralkyl ... (1963-05-01) A series of secondary and tertiary alkyl and aralkyl oxocarbonium hexafluoroantimonates was prepared from the corresponding acyl fluorides and **antimony pentafluoride** in sulfur dioxide solution. The complexes were investigated by infrared and proton magnetic resonance spectroscopy. The trimethylcarbonium ion (t-butyl cation), the first stable alkylcarbonium ion observed, was obtained by decarbonylation of the pivaloyl cation. [6](#)

Stable Carbonium Ions. V. Alkylcarbonium Hexafluoroantimonates (1964-04-01) Propyl, butyl, and pentyl fluorides gave with excess **antimony pentafluoride** remarkably stable solvated alkylcarbonium hexafluoroantimonates. The stability of the systems allowed infrared, ultraviolet, and nuclear magnetic resonance investigation of the dimethyl-, trimethyl-, and dimethylethylcarbonium ions, including that of the completely deuterated and C13-labeled analogs. In the strong acid systems used, both n-propyl and isopropyl fluoride yield only the secondary dimethylcarbonium ion, all four butyl fluorides give the tertiary trimethylcarbonium ion, and all seven pentyl fluorides give the dimethylethylcarbonium ion. [7](#)

Stable Carbonium Ions. II. Oxocarbonium (Acylium ... (1962-07-01) A series of oxocarbonium (acylium) ion complexes of the type $\text{RCO}^+\text{MFn}+1^-$ ($\text{M} = \text{B}, \text{P}, \text{As}, \text{Sb}$) was prepared and investigated. Infrared, ultraviolet and nuclear magnetic resonance spectroscopic investigation of the salts, both in the solid state and in suitable solvents (sulfur dioxide, nitrobenzene), showed that they are ionic complexes of the acylium ion type. The solid, crystalline complexes are powerful acylating agents. Their reactivity is discussed in comparison with that of the parent acyl fluoride-Lewis acid fluoride donor-acceptor complexes. [8](#) Pioneering Superacid Chemistry: George A. Olah's Early Research on **Antimony Pentafluoride**

A deep dive into the foundational work that revolutionized our understanding of carbocations and superacid systems, this technical guide explores the early research of Nobel laureate George A. Olah into the remarkable properties of **antimony pentafluoride** (SbF_5).

This whitepaper provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and experimental methodologies that underpinned Olah's groundbreaking discoveries in the 1960s. His work with **antimony pentafluoride**, both as a powerful Lewis acid and as a component of "Magic Acid," opened the door to the direct observation and study of stable carbocations, a feat previously thought impossible.

Introduction to Olah's Superacid Systems

George A. Olah's early investigations into highly acidic media led him to explore the exceptional Lewis acidity of **antimony pentafluoride**. He discovered that SbF_5 , when used in conjunction with a Brønsted acid like fluorosulfuric acid (HSO_3F) or hydrogen fluoride (HF), could create superacids of unprecedented strength. These systems were capable of protonating even the weakest of bases, including alkanes, leading to the formation of stable, long-lived carbocations that could be studied using spectroscopic techniques.

A key innovation in Olah's work was the use of inert solvents, such as sulfur dioxide (SO_2) and sulfuryl chloride fluoride (SO_2ClF), at very low temperatures. These solvents acted as media with extremely low nucleophilicity, preventing the reactive carbocations from being quenched and allowing for their direct observation by nuclear magnetic resonance (NMR) spectroscopy.

Key Experimental Protocols

The following sections detail the methodologies for the preparation of stable carbocations, drawing from Olah's seminal publications.

Preparation of the Trimethylcarbonium (tert-Butyl) Cation

One of the first and most fundamental achievements of Olah's early work was the preparation and characterization of the tert-butyl cation. This was accomplished through two primary methods: the reaction of tert-butyl fluoride with **antimony pentafluoride** and the decarbonylation of the pivaloyl cation.

Method 1: From tert-Butyl Fluoride

- A solution of tert-butyl fluoride in sulfur dioxide is prepared in a dry, inert atmosphere.
- This solution is then added to a solution of **antimony pentafluoride** in sulfur dioxide, also at low temperature (typically -78°C).
- The resulting solution contains the stable tert-butyl hexafluoroantimonate salt, which can then be analyzed by NMR spectroscopy.

Method 2: Decarbonylation of the Pivaloyl Cation

- The pivaloyl cation is first generated by reacting pivaloyl fluoride with **antimony pentafluoride** in a sulfur dioxide solution.
- Upon standing, the pivaloyl cation undergoes decarbonylation (loss of carbon monoxide) to form the tert-butyl cation.

Preparation of the Dimethylethylcarbonium (tert-Amyl) Cation

The work was extended to the next homologous carbocation, the tert-amyl cation, demonstrating the generality of the method.

- t-Amyl fluoride is reacted with **antimony pentafluoride** in a sulfur dioxide solution at low temperatures.

- Alternatively, 2-methyl-1-butene, 2-methyl-2-butene, or t-amyl alcohol can be used as precursors in the presence of **antimony pentafluoride**.
- The resulting stable tert-amyl cation can be characterized by NMR spectroscopy.

Quantitative Data

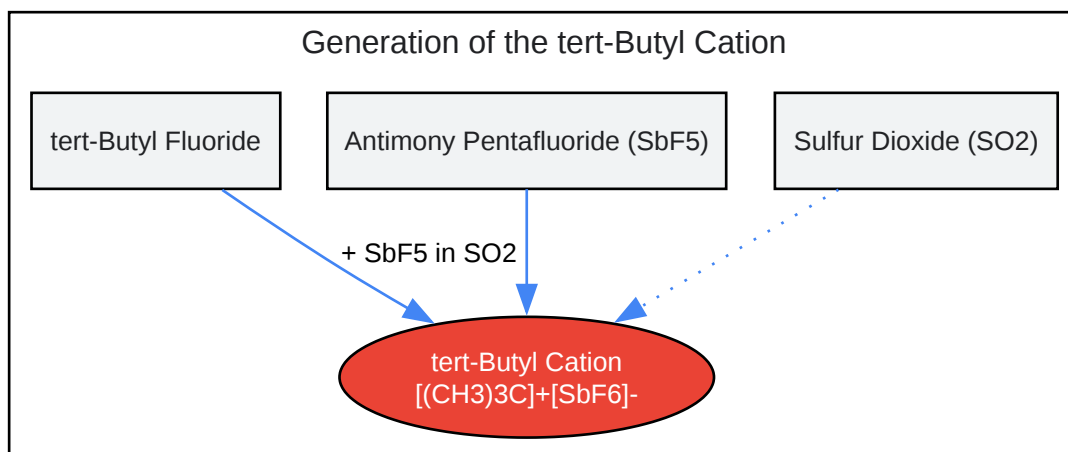
The stability of the carbocations generated in these superacid systems allowed for their detailed characterization using spectroscopic methods, primarily ^1H and ^{13}C NMR. The following tables summarize some of the key quantitative data from Olah's early publications.

Cation	Precursor (s)	Superacid System	Solvent	Temperature (°C)	^1H NMR Chemical Shifts (c.p.s. from external TMS)	Reference(s)
Trimethylcarbonium (tert-Butyl)	t-Butyl fluoride, Pivaloyl fluoride	SbF ₅	SO ₂	-60	258, 82	[9]
Dimethylethylcarbonium (t-Amyl)	t-Amyl fluoride, 2-Methyl-1-butene, 2-Methyl-2-butene, t-Amyl alcohol	SbF ₅	SO ₂	-60	267, 260, 101	
Dimethylcarbonium (Isopropyl)	n-Propyl fluoride, Isopropyl fluoride	SbF ₅	SO ₂	Not specified	Not specified	

Cation	Precursor	Superacid System	Solvent	¹³ C NMR Chemical Shift of C+ (ppm from TMS)	Reference(s)
Trimethylcarbo- onium (tert- Butyl)	All four butyl fluorides	SbF ₅ (excess)	SO ₂	Not specified in early papers	
Dimethylethyl carbonium (t- Amyl)	All seven pentyl fluorides	SbF ₅ (excess)	SO ₂	Not specified in early papers	

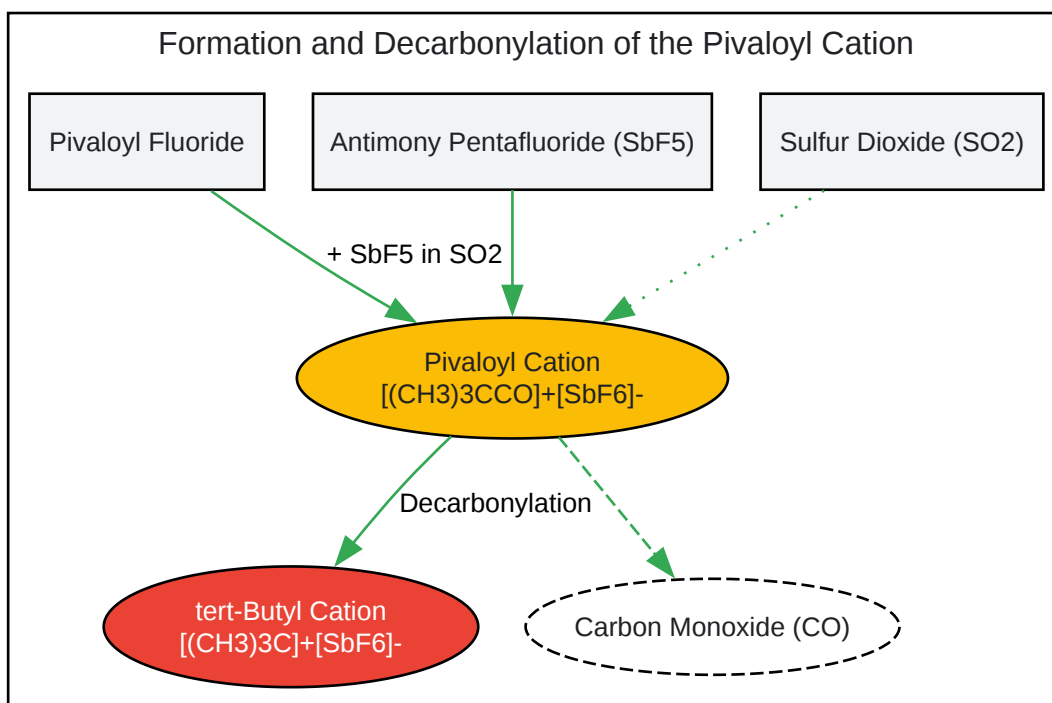
Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key reaction pathways and experimental workflows described in Olah's early research.



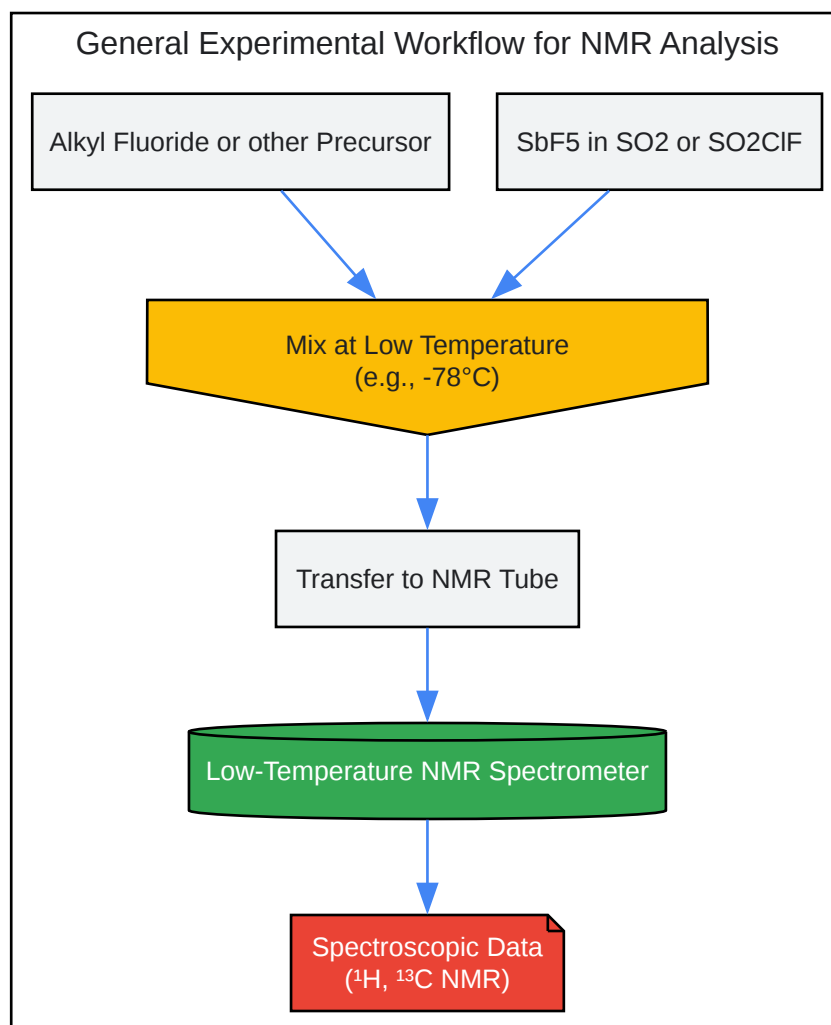
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Caption: Generation of the tert-butyl cation from tert-butyl fluoride.



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Caption: Formation of the tert-butyl cation via decarbonylation.



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Caption: Workflow for preparing and analyzing stable carbocations.

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